molecular formula C15H29N3O B7917488 (S)-2-Amino-1-{2-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one

(S)-2-Amino-1-{2-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one

Cat. No.: B7917488
M. Wt: 267.41 g/mol
InChI Key: TUDSHIUJGSBKAG-KZUDCZAMSA-N
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Description

(S)-2-Amino-1-{2-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one (CAS: 1354027-37-4) is a chiral compound with a molecular formula of C21H33N3O and a molar mass of 343.51 g/mol . Its structure features a piperidine ring substituted with a cyclopropyl-methyl-amino group at the 2-position and a branched amino-ketone backbone.

Properties

IUPAC Name

(2S)-2-amino-1-[2-[[cyclopropyl(methyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O/c1-11(2)14(16)15(19)18-9-5-4-6-13(18)10-17(3)12-7-8-12/h11-14H,4-10,16H2,1-3H3/t13?,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUDSHIUJGSBKAG-KZUDCZAMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCCC1CN(C)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCCCC1CN(C)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-Amino-1-{2-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one, also known as AM96377, is a complex organic compound with significant potential in pharmacological applications. This article explores its biological activity, including its interactions with neurotransmitter systems, potential therapeutic effects, and relevant case studies.

Chemical Structure

The compound's molecular formula is C15H24N2OC_{15}H_{24}N_{2}O, featuring a chiral center that is critical for its biological activity. Its structure includes an amino group, a piperidine ring, and a cyclopropyl group, which facilitate various interactions at the molecular level.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Neurotransmitter Modulation

Similar compounds have been shown to interact with neurotransmitter receptors, potentially affecting mood and cognitive functions. The compound may influence the serotonin and norepinephrine systems, which are crucial in mood regulation and cognitive processes.

Antidepressant Properties

Research indicates that compounds with similar structures may exhibit antidepressant effects by modulating neurotransmitter levels. This mechanism could provide therapeutic benefits for individuals suffering from depression.

Antioxidant Activity

The compound may possess antioxidant properties, which could help prevent oxidative stress-related diseases. Antioxidants play a vital role in neutralizing free radicals, thereby protecting cellular integrity.

The exact mechanism of action for this compound remains an area of ongoing research. However, preliminary studies suggest it may function as a selective modulator of various biological targets due to its unique structural features.

Comparative Analysis with Similar Compounds

Below is a table comparing this compound with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Compound APiperidine-basedAntidepressant
Compound BCyclopropane ringNeuroprotective
Compound CAmino acid derivativeAntioxidant

This comparison highlights the unique combination of functional groups in this compound that allows for diverse interactions within biological systems.

Case Studies and Research Findings

Recent studies have explored the pharmacological effects of this compound:

  • Antidepressant Effects : A study indicated that this compound could enhance serotonin levels in animal models, suggesting potential antidepressant properties.
  • Neuroprotective Effects : Another investigation found that it may protect neuronal cells from oxidative damage, supporting its role as an antioxidant.
  • Binding Affinity Studies : Research on receptor binding affinities revealed that this compound has significant interactions with serotonin receptors, further validating its potential as a therapeutic agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds share structural motifs with the target molecule but differ in substituents, heterocyclic cores, or functional groups.

Structural and Physicochemical Comparisons

Table 1: Key Properties of (S)-2-Amino-1-{2-[(Cyclopropyl-Methyl-Amino)-Methyl]-Piperidin-1-yl}-3-Methyl-Butan-1-one and Analogs
Compound Name Molecular Formula Molar Mass (g/mol) Heterocyclic Core Key Substituent(s) CAS Number
Target Compound C21H33N3O 343.51 Piperidine Cyclopropyl-methyl-amino 1354027-37-4
(S)-2-Amino-1-((R)-3-chloro-piperidin-1-yl)-3-methyl-butan-1-one C10H19ClN2O 218.72 Piperidine Chloro at 3-position 1401666-35-0
(S)-2-Amino-1-((S)-3-(benzyl(isopropyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one C19H31N3O 315.46 Pyrrolidine Benzyl-isopropyl-amino 1254927-47-3
(S)-2-Amino-1-[3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one C19H29N3O 315.46 Pyrrolidine Benzyl-cyclopropyl-amino 1354029-15-4
(S)-2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one C18H29N3O 303.44 Pyrrolidine Benzyl-methyl-amino 1354026-54-2
Key Observations:

Heterocyclic Core :

  • The target compound uses a piperidine (6-membered ring), while analogs in , and 13 employ pyrrolidine (5-membered ring). Smaller rings like pyrrolidine may enhance conformational rigidity but reduce steric bulk compared to piperidine .

Substituent Effects: The cyclopropyl-methyl-amino group in the target compound likely improves metabolic stability due to the cyclopropyl moiety’s resistance to oxidative degradation, a feature observed in kinase inhibitors (e.g., ) . Chloro-substituted analogs () exhibit increased polarity, which may enhance solubility but reduce membrane permeability .

Molecular Weight and Complexity :

  • The target compound has the highest molar mass (343.51 g/mol ) due to its extended cyclopropyl-methyl side chain, which may impact bioavailability compared to lighter analogs (e.g., 218.72 g/mol in ) .

Methodological Considerations for Compound Similarity

Structural similarity is often assessed using computational tools like molecular fingerprints (e.g., MACCS, Morgan) and metrics such as the Tanimoto coefficient . Key findings include:

  • Piperidine vs. Pyrrolidine : Replacing piperidine with pyrrolidine reduces the Tanimoto similarity score due to ring size differences, which may correlate with divergent biological activities .
  • Substituent Impact : The cyclopropyl group in the target compound contributes to a unique similarity profile compared to benzyl or chloro-substituted analogs, aligning with the "similar property principle" but highlighting exceptions like activity cliffs .

Q & A

Q. What are the recommended methodologies for synthesizing and purifying (S)-2-Amino-1-{2-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one?

The synthesis involves multi-step organic reactions, including:

  • Stepwise condensation of the piperidine backbone with cyclopropyl-methyl-amine and subsequent amino-ketone coupling.
  • Use of protecting groups (e.g., benzyl or tert-butoxycarbonyl) to prevent side reactions during amine functionalization.
  • Purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradients) and recrystallization in ethanol/water mixtures to achieve >95% purity .
    Key considerations : Control reaction temperature (0–5°C during coupling steps) and monitor pH to avoid racemization of the chiral center.

Q. How can researchers confirm the stereochemical integrity and structural identity of this compound?

  • Stereochemical validation : Use chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase) to verify enantiomeric purity.
  • Structural characterization :
    • NMR : 1^1H and 13^13C NMR to confirm piperidine/cyclopropyl proton environments and ketone/amine functionality.
    • Mass spectrometry : High-resolution ESI-MS to validate the molecular formula (C19_{19}H29_{29}N3_3O, exact mass: 315.46 g/mol) .
    • X-ray crystallography : For unambiguous confirmation of the (S)-configuration at the chiral center (if single crystals are obtainable) .

Q. What in vitro assays are suitable for preliminary pharmacological screening?

  • Receptor binding assays : Screen against neurotransmitter receptors (e.g., dopamine D2, serotonin 5-HT2A_{2A}) using radioligand displacement (e.g., 3^3H-spiperone for D2).
  • Functional activity : Measure cAMP modulation in HEK-293 cells transfected with GPCRs to assess agonist/antagonist activity.
  • Metabolic stability : Incubate with liver microsomes (human/rat) to estimate hepatic clearance rates .

Advanced Research Questions

Q. How should researchers address contradictions in receptor binding affinity data across studies?

Contradictions may arise from:

  • Batch variability : Ensure synthetic consistency via QC protocols (e.g., HPLC purity checks, NMR batch-to-batch comparison).
  • Receptor subtype selectivity : Perform functional assays across receptor isoforms (e.g., D2 vs. D3 dopamine receptors).
  • Structural dynamics : Use molecular dynamics simulations to explore conformational flexibility influencing binding .

Q. What experimental strategies elucidate the compound’s mechanism of action in modulating neurotransmitter systems?

  • Molecular docking : Model interactions with receptor active sites (e.g., dopamine D2 using PDB 6CM4) to identify key binding residues.
  • Site-directed mutagenesis : Validate docking predictions by mutating receptor residues (e.g., Asp114 in D2) and measuring binding affinity shifts.
  • In vivo microdialysis : Measure extracellular neurotransmitter levels (e.g., dopamine in rodent striatum) post-administration .

Q. How can metabolic stability be optimized for in vivo studies?

  • In vitro metabolite profiling : Identify major metabolites via LC-MS/MS after incubation with liver microsomes.
  • Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) at metabolically labile positions (e.g., cyclopropyl-methyl moiety) to reduce CYP450-mediated oxidation .

Q. What methods assess the impact of enantiomeric purity on biological activity?

  • Chiral resolution : Separate enantiomers via preparative HPLC and test individual isomers in receptor binding/functional assays.
  • Pharmacokinetic comparison : Administer pure (S)-enantiomer vs. racemic mixture in rodent models to compare bioavailability and efficacy .

Q. How to evaluate stability under varying pH and temperature conditions?

  • Stress testing : Incubate the compound at 40°C/75% RH for 4 weeks or in buffers (pH 1–13) for 24 hours.
  • Degradation analysis : Use UPLC-PDA to quantify degradation products and identify hydrolytic/oxidative pathways .

Q. What computational tools aid in designing analogs with improved selectivity?

  • QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with receptor selectivity data.
  • Scaffold hopping : Replace the piperidine ring with azepane or morpholine derivatives while preserving hydrogen-bonding motifs .

Q. How to detect trace impurities in synthesized batches?

  • HPLC-MS/MS : Use a C18 column (gradient: 0.1% formic acid in acetonitrile/water) to resolve impurities at 0.1% sensitivity.
  • NMR spiking : Add authentic impurity standards (e.g., des-cyclopropyl byproduct) to confirm identity .

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